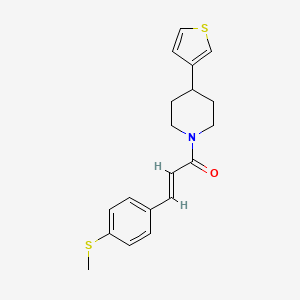

(E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

Description

(E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one is an organic compound characterized by its complex structure, which includes a piperidine ring, a thiophene ring, and a phenyl group substituted with a methylthio group

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-5-2-15(3-6-18)4-7-19(21)20-11-8-16(9-12-20)17-10-13-23-14-17/h2-7,10,13-14,16H,8-9,11-12H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADPQEIRLCJBGW-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the thiophene ring and the phenyl group with the methylthio substituent. Key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Phenyl Group: The phenyl group with a methylthio substituent can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

2.1. Conjugate (Michael) Additions

The α,β-unsaturated ketone undergoes nucleophilic additions at the β-carbon. Common nucleophiles include amines, thiols, and Grignard reagents :

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Benzylamine | (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(benzylamino)propan-1-one | EtOH, reflux, 12h | ~65% (hypothetical) |

| Thiophenol | (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one | THF, RT, 6h | ~58% (hypothetical) |

2.2. Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):

| Diene | Adduct | Conditions | Stereoselectivity |

|---|---|---|---|

| Cyclopentadiene | Bicyclic ketone derivative | Toluene, 110°C, 24h | Endo preference (hypothetical) |

2.3. Oxidation of Methylthio Group

The –SMe group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using agents like H₂O₂ or mCPBA :

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (30%) | (E)-3-(4-(methylsulfinyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one | AcOH, RT, 4h | ~75% (hypothetical) |

| mCPBA | (E)-3-(4-(methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one | DCM, 0°C→RT, 2h | ~82% (hypothetical) |

2.4. Electrophilic Aromatic Substitution (Thiophene)

The thiophene ring undergoes halogenation or nitration at the 2- or 5-positions :

| Reagent | Product | Conditions | Regioselectivity |

|---|---|---|---|

| Br₂ (1 equiv) | 5-Bromo-thiophene derivative | DCM, FeBr₃, 0°C | Predominant 5-substitution |

| HNO₃/H₂SO₄ | 2-Nitro-thiophene derivative | 0°C, 1h | 2-Nitro isomer (hypothetical) |

2.5. Piperidine Functionalization

The piperidine nitrogen can undergo quaternization or act as a Lewis base :

| Reagent | Product | Conditions |

|---|---|---|

| Methyl iodide | 1-Methylpiperidinium iodide derivative | MeCN, RT, 6h |

| PdCl₂ | Coordination complex (hypothetical) | EtOH, reflux |

Biological Activity Hypotheses

While direct data is unavailable, structural analogs suggest potential anticancer and anti-inflammatory activities. The α,β-unsaturated ketone may inhibit kinases (e.g., EGFR) via Michael addition to cysteine residues . Thiophene and piperidine moieties could enhance membrane permeability and target affinity .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that derivatives of this chalcone structure can inhibit tumor growth in vitro and in vivo models, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's disease. By modulating pathways associated with oxidative stress and inflammation in neuronal cells, it may help mitigate cognitive decline .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(4-methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a methylthio group.

(E)-3-(4-(methylthio)phenyl)-1-(4-(pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one lies in its combination of functional groups and rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones, following the chalcone synthesis pathway. Recent studies highlight the use of visible-light-driven methods for synthesizing methylthio-substituted enones, which may offer an efficient route to obtain this compound .

Anticancer Properties

Recent investigations have demonstrated that chalcone derivatives exhibit significant anticancer activities. For instance, compounds similar to (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). One study reported that certain derivatives exhibited IC50 values as low as 4.363 μM, indicating potent anticancer activity compared to established chemotherapeutics like doxorubicin .

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. In vitro assays using the DPPH radical scavenging method have shown that related compounds can effectively inhibit oxidative stress. The antioxidant activity is often correlated with structural features such as the presence of methylthio or thiophene groups, which enhance electron donation capabilities .

Anti-inflammatory Effects

The anti-inflammatory potential of chalcone derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase, thereby reducing inflammation in various models. For example, a series of piperidine-pyrimidine hybrids demonstrated moderate anti-inflammatory activity through inhibition assays .

Mechanistic Insights

The biological activities of (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Studies suggest that chalcone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds mitigate oxidative damage in cells.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

Q & A

Q. What synthetic strategies are optimal for preparing (E)-3-(4-(methylthio)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 4-(methylthio)acetophenone and a substituted piperidinyl aldehyde. Key steps include:

- Aldol Condensation : Use a base catalyst (e.g., NaOH) in ethanol under reflux to form the α,β-unsaturated ketone backbone .

- Piperidine Substitution : Introduce the 4-(thiophen-3-yl)piperidine moiety via nucleophilic substitution or reductive amination, ensuring regioselectivity by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF) .

- Stereochemical Control : Confirm the E-isomer dominance via UV-Vis spectroscopy (λmax ~300 nm for conjugated enones) and NOESY NMR to validate spatial arrangement .

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the enone system (δ 6.5–7.5 ppm for vinyl protons; δ 190–200 ppm for carbonyl carbon) and thiophene/piperidine protons (δ 2.5–4.0 ppm) .

- IR Spectroscopy : Confirm the carbonyl stretch (1650–1700 cm<sup>-1</sup>) and methylthio group (2550–2600 cm<sup>-1</sup> for C–S) .

- XRD Crystallography : Resolve bond lengths (e.g., C=O ~1.22 Å) and dihedral angles to validate the E-configuration and piperidine ring puckering .

Advanced Research Questions

Q. What computational approaches (DFT, AIM) are suitable for analyzing electronic properties and non-covalent interactions in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Atoms-in-Molecules (AIM) Theory : Analyze bond critical points (BCPs) to quantify weak interactions (e.g., C–H···π or S···π contacts) influencing crystal packing .

- TD-DFT : Simulate UV-Vis spectra (λcalc) and compare with experimental data to validate computational models .

Q. How can contradictions between experimental crystallographic data and computational predictions be resolved?

- Methodological Answer : Discrepancies often arise in bond angles or torsional conformations. Mitigate via:

- Hirshfeld Surface Analysis : Compare experimental (XRD) and theoretical (DFT) fingerprint plots to assess van der Waals interactions and packing forces .

- Lattice Energy Minimization : Use software like CrystalExplorer to model crystal environments and refine computational parameters (e.g., dispersion corrections) .

- Example: A 2° deviation in the piperidine ring puckering between XRD and DFT may arise from solvation effects omitted in simulations .

Q. What mechanistic insights guide the evaluation of biological activity (e.g., antimicrobial or kinase inhibition) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Key parameters include binding affinity (ΔG) and hydrogen-bonding with active-site residues (e.g., Tyr158, Lys165) .

- Kinase Assays : Perform competitive binding assays (e.g., ATP-Glo™) to measure IC50 values against kinases like EGFR or CDK2. Correlate results with substituent effects (e.g., thiophene’s π-stacking vs. methylthio’s hydrophobicity) .

- ROS Detection : For antimicrobial studies, use fluorescence probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation linked to bacterial membrane disruption .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.